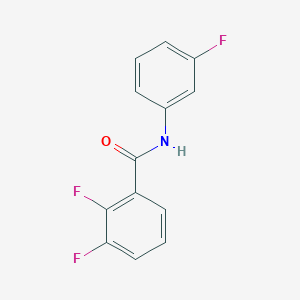
6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromene ring.
Alkyne Addition: Addition of the 3-methylpent-1-yn-3-yl group to the chromene core.
Amidation: Formation of the carboxamide group at the 3-position of the chromene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group.
Reduction: Reduction reactions may target the carbonyl group in the chromene ring.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, chromene derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
- N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide
- 2-oxo-2H-chromene-3-carboxamide derivatives
Uniqueness
The unique combination of bromine atoms, the alkyne group, and the carboxamide moiety in 6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C16H13Br2NO3 |
|---|---|
分子量 |
427.09 g/mol |
IUPAC名 |
6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H13Br2NO3/c1-4-16(3,5-2)19-14(20)11-7-9-6-10(17)8-12(18)13(9)22-15(11)21/h1,6-8H,5H2,2-3H3,(H,19,20) |
InChIキー |
LFMCBPHWKPJWDD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C#C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B15006621.png)
![14-Ethyl-10-hydroxy-5-oxido-4,9-dioxa-3,8,10,13,15-pentaza-5-azoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,11,13-hexaene](/img/structure/B15006628.png)
![(2,4-Dimethoxy-3-methyl-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15006635.png)
![N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B15006636.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15006638.png)
![Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester](/img/structure/B15006643.png)
![(4E)-1-(3-chlorophenyl)-4-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B15006644.png)
![(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15006651.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(3-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15006657.png)
![3'-Ethyl 4,5-dimethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B15006659.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15006669.png)

![3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15006683.png)

